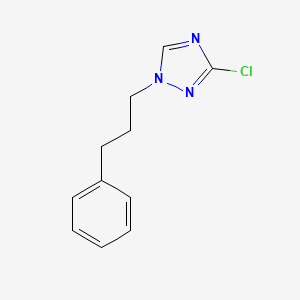
3-chloro-1-(3-phenylpropyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-(3-phenyl-propyl)-1H-[1,2,4]triazole is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(3-phenyl-propyl)-1H-[1,2,4]triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-phenylpropylamine with chloroacetic acid to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sodium acetate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1-(3-phenyl-propyl)-1H-[1,2,4]triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions include various substituted triazoles, which can be further functionalized to enhance their biological or chemical properties.
Applications De Recherche Scientifique
3-Chloro-1-(3-phenyl-propyl)-1H-[1,2,4]triazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The triazole ring is known to interact with various biological targets, making it a valuable scaffold for drug development.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on different biological pathways.
Industrial Applications: It is explored for its use in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 3-Chloro-1-(3-phenyl-propyl)-1H-[1,2,4]triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or disrupt cell membrane integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: The parent compound, which serves as a core structure for many derivatives.
3-Amino-1,2,4-triazole: Known for its use in the synthesis of various heterocycles.
3-Phenyl-1,2,4-triazole: Similar in structure but lacks the chloro and propyl groups.
Uniqueness
3-Chloro-1-(3-phenyl-propyl)-1H-[1,2,4]triazole is unique due to the presence of both the chloro and phenyl-propyl substituents, which enhance its reactivity and potential biological activity. These substituents can modulate the compound’s interaction with biological targets, making it a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C11H12ClN3 |
|---|---|
Poids moléculaire |
221.68 g/mol |
Nom IUPAC |
3-chloro-1-(3-phenylpropyl)-1,2,4-triazole |
InChI |
InChI=1S/C11H12ClN3/c12-11-13-9-15(14-11)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 |
Clé InChI |
MBKDVFLJAJNXST-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCN2C=NC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6,7,8,9,9a-Hexahydropyrido[4,3-b]indol-1-one](/img/structure/B12347000.png)
![5aH-benzo[b][1,8]naphthyridin-5-one](/img/structure/B12347014.png)

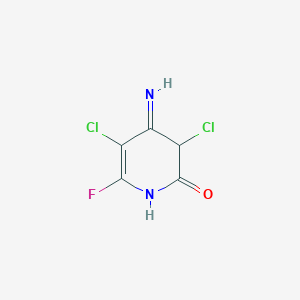
![1H-Thieno[3,4-d]imidazole-4-pentanamide, N-(5-bromopentyl)hexahydro-2-oxo-, (3aR,4R,6aS)-rel-](/img/structure/B12347031.png)
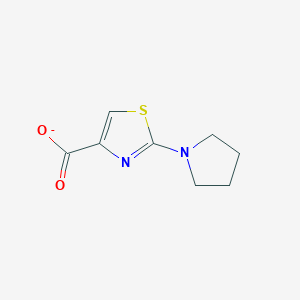
![4-[4-(Propan-2-yl)phenyl]butan-1-amine](/img/structure/B12347046.png)
![1-(2,5-difluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12347053.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12347056.png)
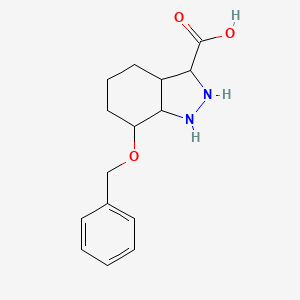
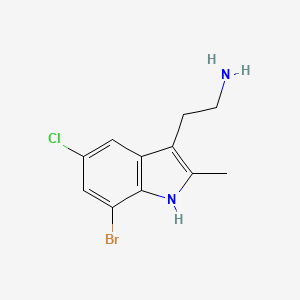
![(4Z)-3-(chloromethyl)-4-[(2-methoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B12347077.png)
![7-Hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12347079.png)
![Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate](/img/structure/B12347087.png)
